2-Naphthyl-(2-pyridyl)methanol
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Overview
Description
2-Naphthyl-(2-pyridyl)methanol: is an organic compound that features a naphthalene ring and a pyridine ring connected through a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthyl-(2-pyridyl)methanol typically involves the reaction of 2-naphthaldehyde with 2-pyridylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent. The reaction proceeds through the formation of a Grignard intermediate, which subsequently undergoes nucleophilic addition to the carbonyl group of 2-naphthaldehyde, yielding the desired product after hydrolysis.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Naphthyl-(2-pyridyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Formation of 2-naphthyl-(2-pyridyl)ketone or aldehyde.
Reduction: Formation of 2-naphthyl-(2-pyridyl)methane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 2-Naphthyl-(2-pyridyl)methanol is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Naphthyl-(2-pyridyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved typically include binding to active sites or allosteric sites, leading to modulation of the target’s activity.
Comparison with Similar Compounds
2-Naphthol: A naphthalene derivative with a hydroxyl group at the 2-position.
2-Pyridylmethanol: A pyridine derivative with a methanol group at the 2-position.
1-Naphthyl-(2-pyridyl)methanol: A structural isomer with the naphthalene ring at the 1-position.
Uniqueness: 2-Naphthyl-(2-pyridyl)methanol is unique due to the specific positioning of the naphthalene and pyridine rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of complex molecules and in applications requiring specific molecular interactions.
Properties
IUPAC Name |
naphthalen-2-yl(pyridin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c18-16(15-7-3-4-10-17-15)14-9-8-12-5-1-2-6-13(12)11-14/h1-11,16,18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLWJLGFEFUUOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C3=CC=CC=N3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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